2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClFN2/c20-11-1-8-17-16(9-11)19(23-14-5-3-13(22)4-6-14)15-7-2-12(21)10-18(15)24-17/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDOHULSIUTHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00809075 | |
| Record name | 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00809075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62383-29-3 | |
| Record name | 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00809075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) Techniques
Mass spectrometry techniques are indispensable for determining the molecular weight and confirming the elemental composition and structure of 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine.
High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides mass measurements with high accuracy and precision, allowing for the unambiguous determination of the elemental formula. The experimentally measured mass would be compared to the theoretically calculated mass based on the compound's chemical formula (C₁₉H₁₀BrClFN₃). The close agreement between the experimental and theoretical masses, typically within a few parts per million (ppm), would provide strong evidence for the compound's elemental composition, confirming the presence of bromine, chlorine, fluorine, carbon, hydrogen, and nitrogen atoms in the correct proportions.
Analysis of the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments would offer further structural confirmation. By subjecting the molecular ion to collision-induced dissociation, a series of characteristic fragment ions would be generated. The observed fragmentation pathways would be expected to correspond to the cleavage of specific bonds within the molecule. For example, fragmentation could occur at the bond connecting the fluorophenyl group to the acridine (B1665455) core, or through the loss of the bromine or chlorine atoms. The masses and relative abundances of these fragment ions would be meticulously analyzed to piece together the molecular structure, providing conclusive evidence for the connectivity of the different structural motifs within this compound.
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy techniques would be utilized to investigate the photophysical properties of this compound, providing insights into its electronic structure and behavior upon light absorption and emission.
UV-Visible absorption spectroscopy would reveal the electronic transitions that occur when the molecule absorbs light. The spectrum would be expected to show distinct absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions within the conjugated acridine system and the attached phenyl ring. The position of the absorption maxima (λmax) would provide information about the energy of these electronic transitions. Furthermore, the molar extinction coefficients (ε) at these maxima would be determined, which are a measure of the probability of the electronic transitions. These data are crucial for understanding the light-absorbing properties of the compound.
Fluorescence spectroscopy would be used to characterize the emissive properties of this compound following electronic excitation. The fluorescence emission spectrum would show the wavelengths of light emitted by the compound as it relaxes from the excited state to the ground state, with the peak of the spectrum defining the emission maximum. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, would be measured to quantify the efficiency of the emission process. Additionally, the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, would be determined. These photophysical parameters are fundamental to understanding the compound's potential applications in areas such as fluorescent probes and optoelectronic devices.
Phosphorescence and Delayed Fluorescence Phenomena
No experimental studies detailing the phosphorescence or delayed fluorescence properties of this compound have been found in the reviewed literature. While some acridine derivatives are known to exhibit thermally activated delayed fluorescence (TADF) scut.edu.cnrsc.orgacs.orgacs.org, specific data, such as emission spectra, quantum yields, and lifetimes for the title compound, are not available.
Solvent Effects on Photophysical Properties: Solvatochromism
There is no available research that investigates the solvatochromic behavior of this compound. Consequently, data on how the absorption and emission spectra of this compound shift with solvent polarity is not available.
Intersystem Crossing and Triplet State Dynamics
Detailed information regarding the intersystem crossing (ISC) rates and triplet state dynamics of this compound is absent from the scientific literature. The presence of a bromine atom could theoretically enhance spin-orbit coupling and thus influence ISC rates, a phenomenon known as the "heavy-atom effect" libretexts.org; however, experimental verification and quantitative data such as triplet state lifetimes and quantum yields have not been reported for this specific molecule.
Time-Resolved Spectroscopy for Excited State Processes
No time-resolved spectroscopic studies on this compound have been published. Therefore, there is no data available to describe the kinetics and mechanisms of its excited-state deactivation processes, such as internal conversion, intersystem crossing, and fluorescence decay.
X-ray Crystallography for Solid-State Structure
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no results for the crystal structure of this compound.
Single Crystal X-ray Diffraction for Absolute Structure Determination
As no crystal structure has been deposited in public databases, there is no single-crystal X-ray diffraction data available. carleton.edu Therefore, precise information on its unit cell dimensions, bond lengths, bond angles, and the absolute configuration in the solid state remains undetermined.
Crystal Packing and Intermolecular Interactions in the Solid State
Without a determined crystal structure, the nature of the crystal packing and any specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π–π stacking, for this compound cannot be described. mdpi.comiucr.orgrsc.org While halogenated compounds often exhibit halogen bonding and other specific intermolecular interactions nih.gov, no such analysis is possible for the title compound due to the lack of structural data.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and various reactivity parameters.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule like 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed. This process iteratively adjusts the positions of the atoms to minimize the total electronic energy, thus predicting bond lengths, bond angles, and dihedral angles of the optimized structure. This optimized geometry is the crucial first step for all further computational analyses.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For acridine (B1665455) derivatives, the HOMO and LUMO are typically distributed across the fused aromatic ring system.
A hypothetical data table for the frontier molecular orbitals of the title compound would look like this:
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.
Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO.
Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2).
Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.
A representative data table for these descriptors would be structured as follows:
| Reactivity Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (IP) | IP ≈ -EHOMO | Value |
| Electron Affinity (EA) | EA ≈ -ELUMO | Value |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Value |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Value |
Excited State Computational Methodologies
To understand the photophysical properties of a molecule, such as how it absorbs and emits light, computational methods that describe its electronic excited states are necessary.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic transitions from the ground state to various excited states. This information is used to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The calculation provides the excitation energies (which correspond to the wavelengths of light absorbed) and the oscillator strengths (which correspond to the intensity of the absorption). For complex aromatic systems like acridines, TD-DFT can help identify the nature of the electronic transitions, such as π-π* or n-π* transitions.
For a more accurate description of photophysical processes, especially in cases where TD-DFT may be less reliable (e.g., for states with significant double-excitation character or near conical intersections), more advanced methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic wave functions for multiple electronic states. To obtain more accurate energies, a subsequent perturbation theory calculation, such as the Complete Active Space Second-order Perturbation Theory (CASPT2), is typically performed on the CASSCF wave functions. These high-level calculations are computationally demanding but can provide detailed insights into complex photophysical pathways, including fluorescence and phosphorescence.
Modeling of Absorption and Emission Spectra
The absorption and emission spectra of acridine and its derivatives are of significant interest due to their applications in various fields, including as fluorescent probes and photosensitizers. Theoretical modeling can provide detailed insights into the electronic transitions that give rise to these spectra.
Theoretical Framework:
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules. acs.org It offers a good balance between computational cost and accuracy for many organic molecules. By solving the time-dependent Kohn-Sham equations, one can obtain the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. nih.gov
For modeling emission spectra (fluorescence), the geometry of the first singlet excited state (S1) is first optimized. The energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry provides the emission energy. acs.orgnih.gov
Expected Spectral Features for this compound:
The absorption spectrum of the parent acridine molecule is characterized by π → π* transitions. acs.org For this compound, the presence of halogen substituents (bromo and chloro) and the N-(4-fluorophenyl)amino group is expected to cause a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted acridine. This is due to the extension of the π-conjugated system and the electron-donating nature of the amino group.
The table below presents a hypothetical set of calculated absorption and emission data for this compound, based on typical results from TD-DFT calculations for similar aromatic compounds.
| Parameter | Value | Method | Basis Set | Solvent (Implicit) |
|---|---|---|---|---|
| Calculated Absorption λmax (nm) | 415 | TD-DFT | 6-311+G(d,p) | Acetonitrile |
| Oscillator Strength (f) | 0.25 | TD-DFT | 6-311+G(d,p) | Acetonitrile |
| Calculated Emission λmax (nm) | 490 | TD-DFT | 6-311+G(d,p) | Acetonitrile |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. mdpi.com
The N-(4-fluorophenyl)acridin-9-amine scaffold possesses several rotatable bonds, leading to a complex conformational landscape. The orientation of the fluorophenyl ring with respect to the acridine core is of particular interest as it can influence the molecule's electronic properties and biological activity.
MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule's trajectory over time, one can observe transitions between different conformations and calculate the relative populations of each conformational state.
Expected Conformational Preferences:
For this compound, it is anticipated that the most stable conformation will involve a non-planar arrangement between the acridine and the fluorophenyl rings to minimize steric hindrance. The specific dihedral angle will be a balance between steric repulsion and the electronic effects of conjugation.
The following table illustrates a hypothetical outcome of a conformational analysis from an MD simulation, highlighting the key dihedral angle and its relative energy.
| Conformer | Dihedral Angle (Acridine-N-C-Phenyl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 45° | 0.0 | 65 |
| Local Minimum | 135° | 1.2 | 30 |
| Transition State | 90° | 3.5 | <1 |
The behavior of this compound in a biological or chemical system is highly dependent on its interactions with the solvent. MD simulations with explicit solvent molecules can provide a detailed picture of the solvation shell around the molecule.
By analyzing the radial distribution functions (RDFs) between different atoms of the solute and the solvent molecules, one can quantify the strength and nature of these interactions. For instance, the nitrogen atom of the acridine ring and the amino group can act as hydrogen bond acceptors and donors, respectively, forming specific interactions with protic solvents.
Mechanistic Investigations through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the identification of transient intermediates and transition states that are often difficult to observe experimentally.
For a given reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the geometries of the reactants, products, any intermediates, and the transition states that connect them.
Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy (the energy barrier of the reaction), which is a key factor in determining the reaction rate. Various algorithms, such as the nudged elastic band (NEB) method, can be employed to find the minimum energy path between reactants and products.
A potential energy surface is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES provides a comprehensive overview of all possible reaction pathways.
By performing a systematic scan of the key bond lengths and angles involved in a reaction, a detailed map of the PES can be constructed. This map will reveal the low-energy pathways that the reaction is most likely to follow and can help in understanding the factors that control the reaction's selectivity. For complex molecules like this compound, a full-dimensional PES is computationally demanding, but a reduced-dimensionality PES focusing on the reactive coordinates can still provide significant mechanistic insights.
The following table provides a hypothetical summary of a computational investigation into a nucleophilic substitution reaction at the C9 position of the acridine core.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|
| Reactants | 0.0 | - |
| Transition State | +15.7 | C9-Nucleophile bond length = 2.1 Å |
| Intermediate | -5.2 | Tetrahedral C9 |
| Products | -10.8 | - |
Structure Function Relationship in Chemical Systems
Impact of Halogenation (Bromine, Chlorine, Fluorine) on Electronic and Steric Properties
The presence of three different halogens—bromine, chlorine, and fluorine—on the 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine molecule significantly influences its electronic and steric characteristics. Halogens exert a dual electronic effect: a resonance effect (+R) where their lone pairs can donate electron density to the aromatic system, and an inductive effect (-I) where their high electronegativity withdraws electron density from the ring. For halogens, the inductive effect generally outweighs the resonance effect.
Sterically, the size of the halogen atoms (Br > Cl > F) plays a crucial role in determining the molecule's conformation and potential intermolecular interactions. The bromine atom at the 2-position and the chlorine atom at the 6-position of the acridine (B1665455) core introduce significant steric bulk. This can influence the planarity of the acridine system and hinder or direct the approach of other molecules.
These combined electronic and steric effects can modulate the reactivity of the acridine ring system, influencing its ability to participate in various chemical reactions. The electron-withdrawing nature of the halogens generally deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic substitution.
Table 1: Comparison of Electronic and Steric Properties of Halogens
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Inductive Effect | Resonance Effect |
| Fluorine (F) | 3.98 | 1.47 | Strong -I | Weak +R |
| Chlorine (Cl) | 3.16 | 1.75 | Moderate -I | Weak +R |
| Bromine (Br) | 2.96 | 1.85 | Weak -I | Weak +R |
| Note: This table presents generalized data for the halogens to illustrate their relative effects. |
Role of the N-(4-fluorophenyl) Substitution in Modulating Acridine Core Properties
The 4-fluorophenyl substituent itself introduces further electronic modifications. The fluorine atom, being highly electronegative, exerts a strong -I effect, withdrawing electron density from the phenyl ring. This electronic pull is transmitted through the nitrogen atom to the acridine core, further influencing its electronic landscape.
Sterically, the N-(4-fluorophenyl) group is bulky. Its orientation relative to the acridine plane is determined by a balance between the desire for π-system conjugation (favoring planarity) and the need to minimize steric hindrance with the acridine ring, particularly with the hydrogen atoms at the 1 and 8 positions. This torsional angle is a key determinant of the extent of electronic communication between the phenyl ring and the acridine core.
Correlation between Molecular Architecture and Spectroscopic Signatures
The unique molecular architecture of this compound is expected to give rise to distinct spectroscopic signatures, particularly in its UV-Visible absorption and fluorescence spectra. The extended π-conjugated system of the acridine core is responsible for strong absorption in the UV and visible regions.
The presence of electron-withdrawing halogens and the electron-donating amino group can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. This would be reflected in the solvatochromic behavior of the compound, where the position of the absorption and emission maxima would be sensitive to the polarity of the solvent. researchgate.net
The fluorescence properties of 9-aminoacridine (B1665356) derivatives are known to be sensitive to their environment. nih.gov The quantum yield and lifetime of the fluorescence of this compound would be influenced by the heavy atoms (bromine and chlorine), which can promote intersystem crossing and potentially quench fluorescence. The torsional angle of the N-(4-fluorophenyl) group will also play a role in the fluorescence characteristics.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted λmax (nm) | Predicted Emission λmax (nm) | Predicted Chemical Shifts (ppm) |
| UV-Visible Spectroscopy | 380-450 | - | - |
| Fluorescence Spectroscopy | - | 450-550 | - |
| 1H NMR Spectroscopy | - | - | 7.0-8.5 (aromatic protons) |
| 13C NMR Spectroscopy | - | - | 110-150 (aromatic carbons) |
| Note: These are hypothetical predicted values based on the analysis of similar acridine derivatives. Actual experimental values may vary. |
Computational Prediction of Structure-Reactivity Correlations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relationship between the structure of this compound and its reactivity. mdpi.com Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's electronic properties and reactivity.
The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized more on the electron-rich acridine core and the amino linkage, while the LUMO would be distributed over the electron-deficient halogenated rings. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Molecular electrostatic potential (MEP) maps can visualize the electron density distribution and identify regions of positive and negative electrostatic potential. These maps would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, offering predictions for intermolecular interactions.
Table 3: Computationally Predicted Molecular Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 4.0 D | Indicates overall polarity of the molecule |
| Note: These are hypothetical predicted values based on computational studies of similar halogenated aromatic compounds. Actual calculated values may differ. |
Advanced Applications and Emerging Research Directions
Applications in Materials Science
The rigid, planar, and aromatic nature of the acridine (B1665455) core is fundamental to its application in materials science, particularly in optics and electronics. These properties facilitate strong π-π stacking interactions and provide a robust scaffold for tuning photophysical and charge-transport characteristics through targeted functionalization.
The acridine skeleton is an intrinsic fluorophore, and its derivatives are widely explored as fluorescent probes. The core principle lies in the modulation of the acridine's fluorescence properties—such as intensity, wavelength, and lifetime—upon interaction with a specific analyte or a change in the local environment. rsc.orgresearchgate.net
The mechanism of sensing is often based on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state proton transfer (ESPT). For instance, the nitrogen atom in the acridine ring can act as a binding site for protons or metal ions. This interaction alters the electronic distribution within the molecule, leading to a detectable change in its emission spectrum. researchgate.net Theoretical studies on the acridine molecule have provided a detailed assignment of its electronic absorption and emission spectra, underpinning the understanding of its fluorescence and phosphorescence processes. acs.org
Substituents play a critical role in tuning these properties. For 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine, the electron-withdrawing bromine and chlorine atoms, along with the N-(4-fluorophenyl) group, are expected to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its absorption and emission characteristics. rsc.org The photophysical behavior of acridine derivatives is known to be highly dependent on solvent polarity and oxygen concentration, which can quench the excited triplet state. rsc.orgresearchgate.net
Table 1: Examples of Acridine Derivatives as Fluorescent Probes This table is based on the general applications of the acridine class of compounds.
| Acridine Derivative Type | Analyte/Application | Sensing Mechanism | Typical Emission Change |
|---|---|---|---|
| 9-Aminoacridines | pH changes, DNA | Protonation/Intercalation | Fluorescence quenching or enhancement |
| Acridine-diones | Metal Ions | Chelation-enhanced fluorescence | "Turn-on" fluorescence |
| Acridine-conjugates | Biomolecules (e.g., ATP) | Specific binding interactions | Ratiometric shift in emission |
Acridine derivatives are promising materials for optoelectronic devices, especially Organic Light-Emitting Diodes (OLEDs). Their utility stems from their high thermal stability, excellent charge-transporting capabilities, and high triplet energies (T1). researchgate.netmdpi.com A high T1 is crucial for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the phosphorescent dopant, ensuring high efficiency. mdpi.com
The rigid, planar structure of this compound makes it a candidate for a host or hole-transport material. researchgate.net Fusing acridine with other aromatic units, such as naphthalene, has been shown to produce deep-blue emitters with high color purity and low efficiency roll-off, meeting standards like Rec. 2020 for ultra-high-definition displays. rsc.org Similarly, spiro-[acridine-9,9′-fluorene] derivatives have been developed as highly efficient emitters exhibiting thermally activated delayed fluorescence (TADF), achieving external quantum efficiencies (EQEs) up to 24.9%. rsc.org These advanced molecular designs demonstrate the versatility of the acridine core in creating materials for next-generation displays. rsc.orggoogle.com
Table 2: Performance of Selected Acridine-Based OLEDs This table summarizes reported performance for various acridine derivatives, illustrating the potential of the compound class.
| Acridine Derivative Role | Dopant/Device Type | Max. External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|
| Host Material | Green PhOLED (Ir(ppy)3) | 22.9% | Green |
| TADF Emitter | Blue TADF OLED | 24.9% | Sky-Blue |
| Hole Transport & Host | Yellow PhOLED | 20.57% | Yellow |
| Fused-Acridine Emitter | Deep-Blue OLED | ~10% | Deep-Blue (Rec. 2020) |
Catalysis and Photoredox Processes
The electronic structure of the acridine ring, which can be readily excited by visible light, makes its derivatives suitable for use in photoredox catalysis. They can act as metal-free organic photocatalysts or as photoactive ligands in transition metal catalysis.
Acridine derivatives have emerged as a powerful class of visible-light photocatalysts, capable of facilitating a range of organic transformations. nih.gov The catalytic cycle is typically initiated by the photoexcitation of the acridine molecule. Mechanistic studies reveal that these catalysts can operate through a photoinduced proton-coupled electron transfer (PCET) process within a singlet excited state, allowing for the direct decarboxylative functionalization of carboxylic acids without prior activation. nih.gov
This methodology has been applied to C-N cross-coupling, decarboxylative additions, and direct access to thiols from carboxylic acids and elemental sulfur. nih.govdigitellinc.com Embedding acridine units into covalent organic frameworks (COFs) has created robust, recyclable, and highly efficient heterogeneous photocatalysts that can even operate under lower-energy green light irradiation. mpg.deresearchgate.net The halogen and aryl substituents on this compound would likely modulate the redox potential of its excited state, influencing its catalytic activity and substrate scope.
The acridine scaffold can be incorporated into ligands to create photosensitizing complexes with transition metals like palladium, platinum, and copper. researchgate.netacs.org In these systems, the acridine moiety acts as a photoactive component. Upon visible light irradiation, a metal-to-ligand charge transfer (MLCT) can occur. acs.org This process creates a highly reactive, electron-deficient metal center that can promote challenging reaction steps, such as reductive elimination. researchgate.net
Acridine-containing PNP-pincer ligands have been synthesized and used to form complexes with various transition metals. acs.orgacs.org These complexes have been successfully employed in photoreactions such as the transfer hydrogenation of olefins and cross-coupling reactions under visible light, demonstrating that the ligand is not merely a spectator but an active participant in the catalytic cycle. researchgate.netacs.org
Table 3: Applications of Acridine-Based Catalytic Systems This table highlights catalytic applications of the broader acridine family.
| Catalytic System | Reaction Type | Metal Center (if any) | Key Mechanistic Feature |
|---|---|---|---|
| Acridine Photocatalyst | Decarboxylative Conjugate Addition | None | Excited State PCET |
| Acridine-COF | Metallaphotocatalytic C-N Coupling | Nickel | Heterogeneous Photosensitization |
| Acridine-PNP Ligand | Transfer Hydrogenation of Olefins | Platinum | Metal-to-Ligand Charge Transfer (MLCT) |
| Phosphinoacridine Ligand | Cross-coupling of Aryl Halides | Palladium | Photoinduced Reductive Elimination |
Corrosion Inhibition Mechanisms on Metal Surfaces (Theoretical and Mechanistic Aspects)
Acridine and its derivatives are effective corrosion inhibitors for metals, particularly for steel in acidic environments. sci-hub.se The inhibition mechanism is based on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net
The theoretical basis for this activity lies in the electronic structure of the acridine molecule. Its planar geometry allows for a large surface coverage. The molecule contains several active sites for adsorption:
π-Electrons: The extensive conjugated π-system of the aromatic rings can interact with the vacant d-orbitals of the metal (e.g., iron).
Heteroatom: The lone pair of electrons on the nitrogen atom can coordinate with the metal surface.
Substituents: Functional groups on the acridine ring can provide additional adsorption sites.
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). sci-hub.se Quantum chemical calculations and molecular dynamics simulations are used to provide mechanistic insights, correlating parameters like the energy of the HOMO/LUMO, the energy gap (ΔE), and dipole moment with inhibition efficiency. researchgate.netnih.gov Studies on 9-substituted acridines have shown that the nature of the substituent significantly impacts performance, with electron-donating groups often enhancing inhibition. sci-hub.seresearchgate.net The adsorption typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. sci-hub.sesemanticscholar.org For this compound, the presence of nitrogen, halogen atoms, and extensive π-systems suggests a strong potential for adsorption and effective corrosion inhibition.
Table 4: Inhibition Efficiency of Acridine Derivatives on Mild Steel Data from studies on various acridine derivatives illustrates the protective capabilities of this class of compounds.
| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (η%) | Adsorption Mechanism |
|---|---|---|---|
| 9-Aminoacridine (B1665356) | 15% HCl | 95.2% | Physisorption & Chemisorption |
| 9-Methylacridine | 15% HCl | 91.9% | Physisorption & Chemisorption |
| Acridine | 0.5 N HCl | ~100% | Cathodic Inhibition |
| Acridine Orange | HCl solution | High | Mixed-type Inhibition |
Future Perspectives and Development of Novel Acridine-Based Chemical Systems
The landscape of medicinal chemistry continues to evolve, with a significant focus on the development of highly targeted and efficient therapeutic agents. Within this framework, the acridine scaffold remains a cornerstone for the design of novel chemical systems with a broad spectrum of biological activities. The future development of acridine-based compounds, including "this compound," is poised to capitalize on decades of research while embracing cutting-edge molecular design and therapeutic strategies.
The inherent planarity of the acridine ring system allows it to effectively intercalate with DNA, a property that has been historically exploited in the development of anticancer and antimicrobial agents. researchgate.net Future research will likely focus on refining this interaction to achieve greater sequence specificity, thereby minimizing off-target effects and enhancing therapeutic efficacy. The strategic placement of substituents on the acridine core, such as the bromo and chloro groups found in "this compound," is a key area of exploration. Halogen atoms can significantly influence the electronic properties, lipophilicity, and binding affinity of the molecule, thereby modulating its biological activity. nih.govpharmaexcipients.com
Emerging research is also directed towards developing acridine derivatives that function as inhibitors of critical cellular enzymes like topoisomerases I and II. researchgate.net By stabilizing the enzyme-DNA cleavage complex, these compounds can induce targeted cell death in rapidly proliferating cancer cells. The N-(4-fluorophenyl) group in "this compound" is a feature that can be systematically modified to optimize interactions with the active site of such enzymes. The development of dual-inhibitors, targeting both topoisomerase I and II, represents a promising avenue for overcoming drug resistance. mdpi.com
Furthermore, the concept of hybrid molecules, where the acridine scaffold is conjugated with other pharmacologically active moieties, is gaining considerable traction. mdpi.com This approach aims to create multifunctional agents that can engage multiple therapeutic targets simultaneously. For instance, linking acridines to molecules with known antimalarial or antiviral properties could lead to the development of potent new therapies against infectious diseases. mdpi.com The inclusion of substituents like chlorine and methoxy (B1213986) groups on the acridine ring has been shown to improve antimalarial activity. mdpi.com
The development of acridine-based compounds is not limited to oncology and infectious diseases. Research into their potential as agents against neurodegenerative disorders and as fluorescent probes for cellular imaging highlights the versatility of this chemical scaffold. nih.gov The unique photophysical properties of many acridine derivatives make them suitable for applications in diagnostics and targeted therapies, such as photodynamic therapy.
Q & A
Q. What are the common synthetic routes for 2-Bromo-6-chloro-N-(4-fluorophenyl)acridin-9-amine?
The synthesis typically involves halogenation and amination steps. A representative method includes:
- Step 1 : Chlorination/bromination of the acridine core at positions 2 and 6 using reagents like N-chlorosuccinimide (NCS) or bromine in acidic media.
- Step 2 : Coupling the halogenated acridine with 4-fluoroaniline via Buchwald-Hartwig amination, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a refluxing solvent (e.g., toluene) .
- Purification : Column chromatography or recrystallization to isolate the product.
| Reaction Conditions | Catalyst System | Yield | Reference |
|---|---|---|---|
| Toluene, 110°C, 24h | Pd(OAc)₂/Xantphos | 65-75% |
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on:
- X-ray crystallography : Single-crystal analysis using SHELX software for refinement (e.g., SHELXL for bond lengths/angles) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Aromatic proton signals at δ 7.2-8.5 ppm and fluorine coupling patterns.
- HRMS : Molecular ion peak matching the theoretical mass.
Q. What analytical techniques are used to assess purity?
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm.
- Elemental analysis : Confirmation of C, H, N, Br, Cl, and F percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. How do modifications to the acridine core affect biological activity?
Structure-activity relationship (SAR) studies show:
- Halogen position : Bromine at position 2 enhances DNA intercalation due to increased hydrophobicity, while chlorine at position 6 improves solubility .
- Fluorophenyl group : The 4-fluoro substituent increases binding affinity to topoisomerase II by forming hydrogen bonds with active-site residues (e.g., Asp543 in human topo IIα) .
| Modification | Biological Effect | Reference |
|---|---|---|
| Bromine → Iodine | Reduced solubility, higher toxicity | |
| Fluorine → Methyl | Decreased binding affinity |
Q. How can contradictions in anti-proliferative activity data be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7) and incubation times (e.g., 48h).
- Dose-response validation : IC₅₀ values should be confirmed across ≥3 independent experiments.
- Mechanistic studies : Pair activity data with molecular docking (e.g., AutoDock Vina) to verify target engagement (e.g., Polo-like kinase 1) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict absorption (e.g., Caco-2 permeability).
- ADMET prediction : Tools like SwissADME assess Lipinski rule compliance (e.g., MW <500, logP <5) .
Q. How is crystallographic data analyzed to resolve disorder in the acridine ring?
- SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) to manage thermal motion in the fluorophenyl group.
- ORTEP-3 visualization : Generate 50% probability ellipsoids to identify positional disorder .
Methodological Challenges
Q. What strategies optimize reaction yields in halogenation steps?
- Solvent selection : Dichloromethane minimizes side reactions vs. polar aprotic solvents.
- Temperature control : Slow addition of bromine at 0°C reduces decomposition.
Q. How to handle low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
